Ramiprilat

ACE inhibition assay cACE domain selectivity angiotensin II pathway

Ramiprilat is the active diacid metabolite of the prodrug ramipril, a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It functions as a potent, slow- and tight-binding inhibitor of both the N- and C-terminal catalytic domains of somatic ACE, blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II.

Molecular Formula C21H28N2O5
Molecular Weight 388.5 g/mol
CAS No. 87269-97-4
Cat. No. B1678798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamiprilat
CAS87269-97-4
SynonymsRamiprilat; 
Molecular FormulaC21H28N2O5
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1
InChIKeyKEDYTOTWMPBSLG-HILJTLORSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ramiprilat (CAS 87269-97-4) – Active ACE Inhibitor Metabolite for Research & Procurement


Ramiprilat is the active diacid metabolite of the prodrug ramipril, a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor [1]. It functions as a potent, slow- and tight-binding inhibitor of both the N- and C-terminal catalytic domains of somatic ACE, blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II [2]. Ramiprilat also binds to bradykinin binding sites on human endothelial ACE, contributing to elevated bradykinin levels and vasodilation [3]. Its unique cyclopentapyrrole structure imparts lipophilic properties that distinguish it from other ACE inhibitor active metabolites [2].

Why Ramiprilat Cannot Be Substituted by Other ACE Inhibitor Active Metabolites


Despite belonging to the same pharmacological class, ACE inhibitor active metabolites exhibit marked differences in domain selectivity, binding kinetics, and lipophilicity that preclude simple interchange. Ramiprilat demonstrates a cACE-selectivity ratio (Ki(N)/Ki(C)) of 18.6, compared to only 3.6 for enalaprilat and 7.0 for perindoprilat, meaning ramiprilat preferentially inhibits the angiotensin I-cleaving C-domain over the bradykinin-degrading N-domain [1]. Additionally, ramiprilat is at least 23 times more lipophilic than enalaprilat, and the ramiprilat-ACE complex dissociates 6 times more slowly than the enalaprilat-ACE complex and 72 times more slowly than the captopril-ACE complex, resulting in longer target engagement [2]. These quantitative differences in molecular pharmacology and binding kinetics translate to distinct pharmacodynamic profiles that cannot be replicated by substituting another ACE inhibitor metabolite.

Ramiprilat Product-Specific Quantitative Evidence Guide


Ramiprilat vs. Enalaprilat, Trandolaprilat: 5-Fold Higher cACE Affinity Enables Potent Angiotensin II Suppression

In a head-to-head kinetic analysis by Gregory et al. (2026) utilizing fixed-time fluorometric assays (Z-Phe-His-Leu substrate, 300 mM NaCl), ramiprilat exhibited a Ki for the C-domain of somatic ACE (cACE) of 0.21 nM, which is 5.0-fold lower (higher affinity) than enalaprilat (Ki cACE = 1.06 nM) and 4.0-fold lower than perindoprilat (Ki cACE = 0.83 nM) [1]. While trandolaprilat showed a comparable cACE Ki of 0.15 nM, ramiprilat's affinity far exceeds that of quinaprilat (Ki cACE = 1.28 nM) and the less potent enalaprilat [1].

ACE inhibition assay cACE domain selectivity angiotensin II pathway

Ramiprilat Demonstrates 5.2-Fold Greater cACE Domain Selectivity Than Enalaprilat, Minimizing Bradykinin-Mediated Off-Target Effects

The same head-to-head study by Gregory et al. (2026) determined domain selectivity ratios (Ki(N)/Ki(C)): ramiprilat's ratio of 18.6 indicates profound cACE selectivity, 5.2-fold higher than enalaprilat (3.6) and 2.7-fold higher than perindoprilat (7.0) [1]. This selectivity ratio reflects preferential inhibition of the angiotensin I-cleaving C-domain over the bradykinin-degrading N-domain [1].

cACE domain selectivity bradykinin pathway drug selectivity profiling

Ramiprilat-ACE Complex Dissociates 72-Times More Slowly Than Captopril-ACE, Ensuring Prolonged Pharmacodynamic Action

Bender et al. (1990) demonstrated that the ramiprilat-ACE complex exhibits exceptionally slow dissociation kinetics: the complex dissociates 6 times more slowly than the enalaprilat-ACE complex and 72 times more slowly than the captopril-ACE complex [1]. This slow dissociation is a direct consequence of ramiprilat's mechanism as a slow- and tight-binding inhibitor, characterized by a Ki of 7 pM and two-step binding kinetics [2].

ACE inhibitor dissociation kinetics slow-binding inhibitor pharmacodynamic duration

Ramiprilat Exhibits a Bradykinin/Angiotensin I Selectivity Ratio of 1.16 vs. Enalaprilat's 1.00: Differential Modulation of Vasoactive Peptide Pathways

In double displacement binding assays using [125I]351A radioligand on human endothelial ACE, the bradykinin/angiotensin I selectivity ratio for ramiprilat was 1.16, compared to 1.44 for perindoprilat, 1.09 for quinaprilat, 1.08 for trandolaprilat, and 1.00 (no selectivity) for enalaprilat [1]. Ramiprilat's IC50 for human somatic ACE was 0.76 nM, 2.55-fold lower than enalaprilat's IC50 of 1.94 nM, confirming higher overall binding affinity [2].

bradykinin selectivity angiotensin I binding human endothelial ACE

Ramiprilat Protects Myocardium from Free Radical Injury at 29-Fold Lower Concentration Than Captopril: Evidence for Prostacyclin-Mediated Cardioprotection

In an isolated working rat heart model of electrolysis-induced free radical injury, ramiprilat at 12.5 µmol/L significantly preserved left ventricle dP/dt max, coronary flow, superoxide dismutase activity, and creatine kinase activity, while reducing malondialdehyde content and ST-segment elevation [1]. Captopril required a 28.8-fold higher concentration (360 µmol/L) to achieve comparable protection [1]. Unlike captopril, which contains a sulfhydryl group conferring antioxidant activity, ramiprilat's mechanism was prostacyclin-dependent, as its protective effects were abolished by indomethacin [1].

myocardial ischemia-reperfusion free radical injury cardioprotection

Ramiprilat as the Principal Degradation Impurity of Ramipril: >50% Conversion Under Alkaline Stress and Sensitivity to Moisture for Quality Control Applications

Solid-state stability profiling of ramipril via validated stability-indicating HPLC identified ramiprilat as one of the two primary degradation impurities, alongside the diketopiperazine derivative [1]. Under alkaline pH stress conditions, more than 50% of ramipril degrades into ramiprilat (impurity E), confirming that ramiprilat is the dominant degradation product under basic conditions [2]. In solid-state formulations, ramipril is unstable at elevated temperature and humidity, with degradation kinetics following a first-order model; the choice of excipients and immediate packaging significantly modulates conversion to ramiprilat impurity [1].

ramipril degradation impurity profiling stability testing

Ramiprilat (CAS 87269-97-4): Best Research and Industrial Application Scenarios


cACE Domain-Selective Hypertension Research Requiring Maximal Angiotensin II Suppression with Reduced Bradykinin Interference

Ramiprilat's 5-fold higher cACE affinity compared to enalaprilat (Ki_cACE = 0.21 nM vs. 1.06 nM) [1] and 5.2-fold greater cACE domain selectivity (Ki(N)/Ki(C) = 18.6 vs. 3.6) [1] make it the preferred ACE inhibitor for studies where robust angiotensin II suppression must be achieved while minimizing bradykinin accumulation. This is particularly relevant for transgenic rodent models of hypertension where bradykinin-mediated vasodilation can confound blood pressure endpoints. Ramiprilat enables cleaner dissection of the angiotensin II-specific contribution to hypertensive pathology without excessive kinin pathway activation.

Elucidating Kinin-Dependent Cardioprotective Pathways: Bradykinin Selectivity Advantage Over Enalaprilat

With a bradykinin/angiotensin I selectivity ratio of 1.16 versus enalaprilat's 1.00 [2], ramiprilat provides enhanced affinity for bradykinin binding sites on human endothelial ACE [2]. This property is essential for research programs investigating bradykinin/nitric oxide-mediated vasoprotection, endothelial function, and secondary prevention of coronary artery disease, where differential ACE inhibitor selectivity profiles can yield distinct biological outcomes independent of angiotensin II suppression.

Ischemia-Reperfusion Injury Cardioprotection Studies Requiring Prostacyclin-Dependent ACE Inhibition Without Sulfhydryl-Based Antioxidant Confounding

At concentrations as low as 12.5 µmol/L, ramiprilat provides myocardial protection against free radical injury that is 28.8-fold more potent than captopril (360 µmol/L), operating exclusively through prostacyclin-mediated mechanisms [3]. This makes ramiprilat the optimal choice for isolated heart and in vivo ischemia-reperfusion studies where the objective is to isolate ACE-inhibition-related cardioprotection from direct radical-scavenging effects contributed by sulfhydryl-containing agents such as captopril.

Pharmaceutical Quality Control: Ramiprilat Reference Standard for Stability-Indicating HPLC Method Validation and Impurity E Profiling

Ramiprilat is the dominant degradation product of ramipril under alkaline conditions (>50% conversion) and a key impurity (impurity E) regulated below the 0.5% specification limit in finished drug products [4][5]. Procurement of high-purity ramiprilat is mandatory for developing and validating stability-indicating HPLC protocols, quantifying degradation kinetics, establishing excipient compatibility, and verifying packaging integrity during accelerated stability testing of ramipril formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ramiprilat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.